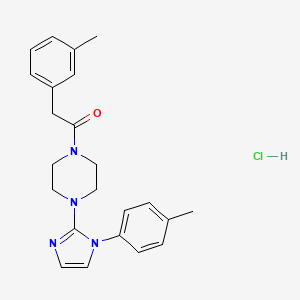

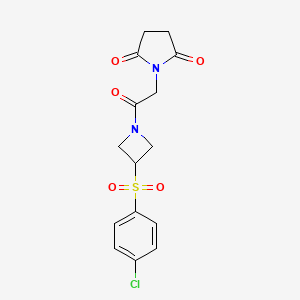

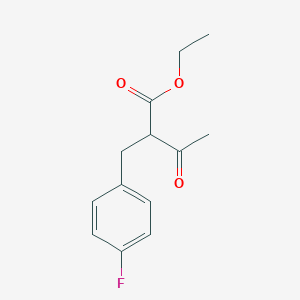

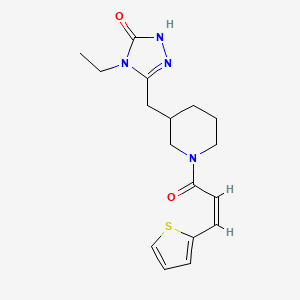

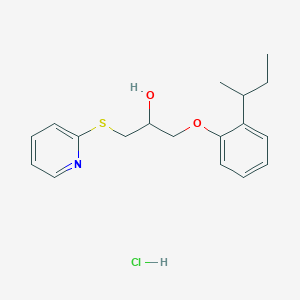

![molecular formula C15H9Cl2NO3 B2549545 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 38936-82-2](/img/structure/B2549545.png)

2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline. The parent isoindole is rarely encountered in the technical literature, but substituted derivatives are useful commercially and occur naturally .

Synthesis Analysis

The parent isoindole was prepared by flash vacuum pyrolysis of an N-substituted isoindoline . N-Substituted isoindoles, which are easier to handle, can be prepared by dehydration of isoindoline-N-oxides . They also arise by myriad other methods, e.g., starting from xylylene dibromide .

Molecular Structure Analysis

Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates .

Chemical Reactions Analysis

The dichloromethane solutions of acyl-chlorides gave the corresponding acyl-hydrazides, used to obtain new phthalimide derivatives .

Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown cytotoxicity against selected human cancer cell lines . For instance, 3,5-Bis(indolyl)-1,2,4-thiadiazoles have shown potent anticancer activity .

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV properties . For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives can also act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties , making them potentially useful in combating various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis , a serious infectious disease that mainly affects the lungs.

Antidiabetic Activity

Indole derivatives have also been studied for their potential antidiabetic properties , which could make them useful in the management of diabetes.

Wirkmechanismus

Target of Action

It’s known that isoindoline derivatives, which include 2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione, have been found to interact with various receptors .

Mode of Action

Isoindoline derivatives are known to bind with high affinity to multiple receptors , which suggests that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that isoindoline derivatives have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may affect multiple biochemical pathways.

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline derivatives have been found to have diverse biological activities , suggesting that 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may have a range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of isoindoline derivatives follows green chemistry principles , suggesting that the synthesis of 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione may also be influenced by environmental factors.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHSFGWIMQQPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)

![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)

![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)